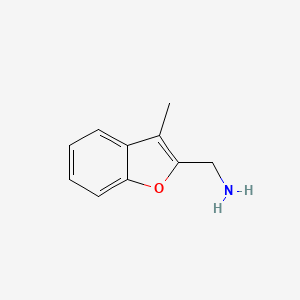

1-(3-Methyl-1-benzofuran-2-YL)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

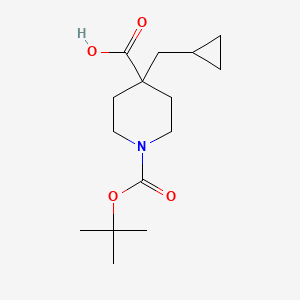

1-(3-Methyl-1-benzofuran-2-YL)methanamine is a chemical compound . It is a liquid at room temperature .

Synthesis Analysis

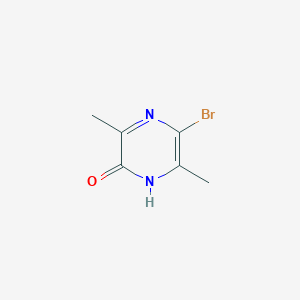

The synthesis of 1-(3-Methyl-1-benzofuran-2-YL)methanamine has been documented in various studies . For example, a set of nine derivatives, including five brominated compounds, was synthesized and the structures of these novel compounds were confirmed using 1 H and 13 C NMR as well as ESI MS spectra .Molecular Structure Analysis

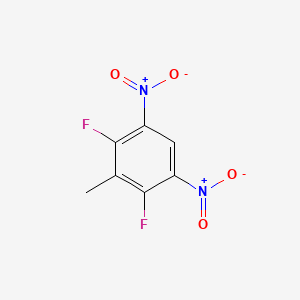

The molecular structure of 1-(3-Methyl-1-benzofuran-2-YL)methanamine is represented by the linear formula C10 H11 N O . The InChI code for this compound is 1S/C10H11NO/c1-7-8-4-2-3-5-9 (8)12-10 (7)6-11/h2-5H,6,11H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving 1-(3-Methyl-1-benzofuran-2-YL)methanamine have been studied in various contexts . For instance, it was found that two newly developed derivatives exhibit selective action towards K562 cells and no toxic effect in HaCat cells .Physical And Chemical Properties Analysis

1-(3-Methyl-1-benzofuran-2-YL)methanamine has a molecular weight of 161.2 . It is a liquid at room temperature .Applications De Recherche Scientifique

Cancer Research

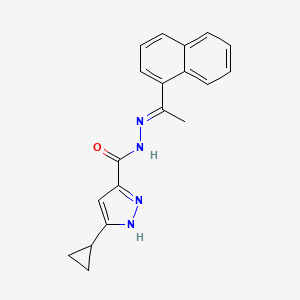

This compound has been synthesized and tested for its cytotoxic properties on various human cancer cell lines. Studies have shown that certain derivatives exhibit selective action towards chronic myelogenous leukemia (K562) cells, with no toxic effect on healthy human keratocytes (HaCaT). These findings suggest potential applications in targeted cancer therapies .

Antibacterial Studies

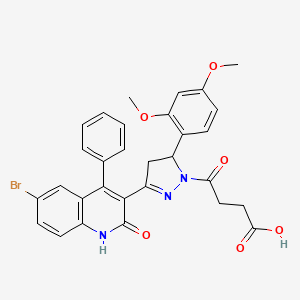

Some derivatives of 1-(3-Methyl-1-benzofuran-2-YL)methanamine have demonstrated moderate activity against Gram-positive bacterial strains. This indicates its potential use as a framework for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Pro-Apoptotic Activity

Research has revealed that specific derivatives can induce apoptosis in cancer cells. This is achieved through pro-oxidative effects that increase reactive oxygen species in the cells, particularly after 12 hours of incubation. Such properties are crucial for the development of chemotherapeutic agents that can trigger cell death in tumors .

Anti-Inflammatory Applications

The compound has been found to inhibit the release of proinflammatory interleukin 6 (IL-6) in leukemia cells. This suggests a role in the treatment of inflammatory diseases, where controlling cytokine release is essential for managing symptoms .

Synthesis of Biologically Active Compounds

The benzofuran scaffold of 1-(3-Methyl-1-benzofuran-2-YL)methanamine serves as a base for synthesizing a variety of biologically active compounds. These can be tailored for specific activities, such as enzyme inhibition or receptor binding, which are fundamental in drug discovery and development .

Pharmacological Research

Due to its diverse biological activities, this compound is a valuable tool in pharmacological research. It can be used to study the mechanisms of action of similar compounds and to develop new pharmacological agents with improved efficacy and safety profiles .

Chemical Biology

In chemical biology, this compound can be used as a probe to understand biological processes at the molecular level. Its interactions with proteins, DNA, and other biomolecules can provide insights into the fundamental workings of cells and organisms .

Material Science

The unique structure of benzofuran derivatives makes them interesting candidates for material science applications. They could be used in the development of organic semiconductors, photovoltaic materials, or as part of sensory devices .

Mécanisme D'action

Mode of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that 1-(3-Methyl-1-benzofuran-2-YL)methanamine may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Related compounds have been shown to increase reactive oxygen species in cancer cells , suggesting that this compound may also influence oxidative stress pathways.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Orientations Futures

Propriétés

IUPAC Name |

(3-methyl-1-benzofuran-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVRDGMKWLESIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)

![2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2965847.png)

![2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2965848.png)

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)